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molecular formula C9H6ClNO3 B8470549 5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one

5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B8470549
M. Wt: 211.60 g/mol
InChI Key: CYKKWXVKSIKLJM-UHFFFAOYSA-N
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Patent
US04129656

Procedure details

114 Grams (2.01 moles) of iron powder are added to a solution of 134 g (0.64 mole) of 5-chloro-6-nitro-1-indanone in 1600 ml of ethanol, then 63.5 ml of concentrated hydrochloric acid are added dropwise, and the reaction mixture is boiled for 4 hours. The precipitate is filtered off with suction, and the product is precipitated from the hot filtrate by the addition of water, then suction-filtered and washed with water. The residue of the reaction mixture is boiled with chloroform, the filtrate is dried with Na2SO4 and is then concentrated to dryness, after which process a further amount of the product is obtained. The substance melts at a temperature of from 198° to 200° C., and after recyrstallization from ethanol the melting point is in the range of from 203° to 205° C.
Quantity
63.5 mL
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.01 mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[C:7](=[O:14])[CH2:6][CH2:5]2.Cl>C(O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[NH2:11])[C:7](=[O:14])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
63.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1[N+](=O)[O-])=O
Name
Quantity
1600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.01 mol
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the product is precipitated from the hot filtrate by the addition of water
FILTRATION
Type
FILTRATION
Details
suction-filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate is dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
after which process a further amount of the product is obtained
CUSTOM
Type
CUSTOM
Details
melts at a temperature of from 198° to 200° C.
CUSTOM
Type
CUSTOM
Details
is in the range of from 203° to 205° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C2CCC(C2=CC1N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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